molecular formula C17H14ClIN2OS B5489363 3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide

3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide

Cat. No. B5489363
M. Wt: 456.7 g/mol
InChI Key: CWQJEOBEFGAABK-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CIAM and is known for its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of CIAM is not fully understood, but it is believed to involve the interaction of the compound with various biological systems. CIAM has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CIAM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects. CIAM has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of CIAM is its ability to interact with various biological systems, making it a versatile tool for scientific research. However, one limitation of CIAM is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of CIAM. One area of interest is the development of new compounds based on the structure of CIAM, which may have improved therapeutic properties. Another area of interest is the study of the mechanism of action of CIAM, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the use of CIAM in combination with other compounds may lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of CIAM involves the reaction of 4-chloroaniline with 4-iodo-2-methylbenzenesulfonyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to obtain CIAM. The synthesis of CIAM is a relatively straightforward process, and the compound can be obtained in good yields.

Scientific Research Applications

CIAM has been extensively studied for its potential applications in various scientific research fields. It has been shown to interact with various biological systems, including enzymes, receptors, and ion channels. CIAM has been used in the study of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClIN2OS/c1-11-10-14(19)7-8-15(11)20-17(23)21-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,20,21,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQJEOBEFGAABK-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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